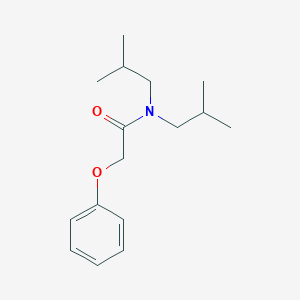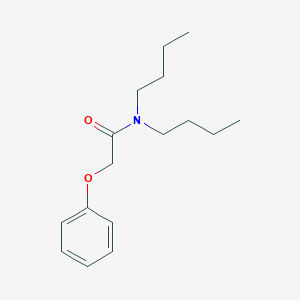![molecular formula C21H23BrO3 B263190 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene, also known as BRB, is a synthetic compound that belongs to the family of benzo[c]chromene derivatives. It has been the subject of scientific research due to its potential therapeutic applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is not fully understood, but it is believed to act through multiple pathways. In cancer research, 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT, mTOR, and ERK. In neurodegenerative disease research, 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases. In inflammation research, 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been shown to have various biochemical and physiological effects. In cancer research, 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In neurodegenerative disease research, 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been shown to reduce amyloid beta (Aβ) accumulation in the brain, which is a hallmark of Alzheimer's disease. In inflammation research, 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Another advantage is that it has shown promising results in various fields of research, which suggests that it may have broad therapeutic potential. One limitation of using 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. Another limitation is that its potential toxicity and side effects are not well characterized, which requires further investigation.
Direcciones Futuras
There are several future directions for research on 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene. In cancer research, future studies could focus on optimizing the dosing and administration of 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene to maximize its anti-cancer effects. In neurodegenerative disease research, future studies could focus on investigating the long-term effects of 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene on cognitive function and neurodegeneration. In inflammation research, future studies could focus on identifying the specific molecular targets of 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene that mediate its anti-inflammatory effects. Additionally, further studies are needed to evaluate the safety and toxicity of 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene in preclinical and clinical settings.
Métodos De Síntesis
6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene can be synthesized through a multi-step process starting from 4-bromophenylacetic acid. The first step involves the conversion of 4-bromophenylacetic acid to 4-bromobenzaldehyde, which is then reacted with 2,3-dimethoxy-1,3-butadiene in the presence of a Lewis acid catalyst to form the desired product, 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene.
Aplicaciones Científicas De Investigación
6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In neurodegenerative disease research, 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, 6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene |
|---|---|
Fórmula molecular |
C21H23BrO3 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene |
InChI |
InChI=1S/C21H23BrO3/c1-23-17-11-12-18(24-2)20-19(17)15-5-3-4-6-16(15)25-21(20)13-7-9-14(22)10-8-13/h7-12,15-16,21H,3-6H2,1-2H3 |
Clave InChI |
XUCXXQOFQMYVJS-UHFFFAOYSA-N |
SMILES |
COC1=C2C3CCCCC3OC(C2=C(C=C1)OC)C4=CC=C(C=C4)Br |
SMILES canónico |
COC1=C2C3CCCCC3OC(C2=C(C=C1)OC)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)




![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)


![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)